molecular formula C13H12ClNO2 B3381562 Ethyl 2-chloro-4-methylquinoline-3-carboxylate CAS No. 251902-62-2

Ethyl 2-chloro-4-methylquinoline-3-carboxylate

Cat. No.: B3381562
CAS No.: 251902-62-2
M. Wt: 249.69 g/mol
InChI Key: ZRGLNYFWXYUXFO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

The synthesis of ethyl 2-chloro-4-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl 2-chloroquinoline-3-carboxylates . Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-chloro-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different quinoline derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-4-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes in bacteria or cancer cells, resulting in their death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-chloro-4-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups at specific positions on the quinoline ring can affect its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 2-chloro-4-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-8(2)9-6-4-5-7-10(9)15-12(11)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGLNYFWXYUXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251902-62-2
Record name ethyl 2-chloro-4-methylquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of ethyl 4-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate (obtained according to 3.a, 15.2 g, 0.066 mol) in phosphoryl chloride (243 ml) is taken to reflux for 6 hours. The phosphoryl chloride is evaporated under reduced pressure without taking to dryness, and the viscous residue is poured into ice cold water (300 ml). The precipitate obtained in this way is filtered, washed with water to a neutral pH, then washed with ethanol and with diethyl ether in order to produce after drying 8.8 g (53%) of a white solid, m.p. 110° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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